molecular formula C12H14O3 B1323765 Ethyl 2,6-dimethylbenzoylformate CAS No. 698392-47-1

Ethyl 2,6-dimethylbenzoylformate

Cat. No.: B1323765
CAS No.: 698392-47-1
M. Wt: 206.24 g/mol
InChI Key: QORNSGMLNZETAG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylbenzoylformate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoylformate, characterized by the presence of ethyl and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylbenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-dimethylbenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which are catalyzed by specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methylbenzoylformate
  • Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
  • Ethyl benzoylformate
  • Ethyl 4-methoxybenzoylformate
  • Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate
  • Ethyl 2-(4-isopropylphenyl)-2-oxoacetate
  • Ethyl 2-(4-cyanophenyl)-2-oxoacetate

Uniqueness

Ethyl 2,6-dimethylbenzoylformate is unique due to the presence of both ethyl and dimethyl groups on the benzene ring, which influences its reactivity and chemical properties. This structural feature makes it distinct from other benzoylformate derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORNSGMLNZETAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641290
Record name Ethyl (2,6-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698392-47-1
Record name Ethyl (2,6-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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